molecular formula C16H17N3O3S2 B300144 N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B300144
M. Wt: 363.5 g/mol
InChI Key: LIXUVYCCJGEZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thieno[2,3-d]pyrimidine derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer activity against various types of cancer cells. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One of the most promising directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This may lead to the development of more potent and selective anticancer agents. Another direction is to explore its potential applications in other fields of research, such as anti-inflammatory and antioxidant therapy. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its suitability as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been reported in several studies. One of the most common methods involves the reaction of 2-(2-furylmethylthio)acetic acid with 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(2-furylmethyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Properties

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H17N3O3S2/c1-9-10(2)24-14-13(9)15(21)19(3)16(18-14)23-8-12(20)17-7-11-5-4-6-22-11/h4-6H,7-8H2,1-3H3,(H,17,20)

InChI Key

LIXUVYCCJGEZQK-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)C)C

Origin of Product

United States

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